REACTION_CXSMILES
|
[Mg].[CH3:2][O-:3].[Mg+2].C[O-].[CH2:7]([C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].C=O>O.C(O)(=O)C.C1(C)C=CC=CC=1.CO>[CH2:7]([C:16]1[CH:17]=[C:18]([CH:2]=[O:3])[C:19]([OH:22])=[CH:20][CH:21]=1)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2.3|
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Mg+2].C[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
112.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was then stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
The flask was then rigged for a fractional vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
an azeotrope of methanol/toluene was distilled off to an internal temperature of 70° C. at a pressure of 350 mm Hg
|
Type
|
ADDITION
|
Details
|
was added over a 105-minute period
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at a temperature of 65° C.
|
Type
|
CUSTOM
|
Details
|
the volatile reaction by-products were continually removed
|
Type
|
ADDITION
|
Details
|
When the paraformaldehyde addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was increased to 75° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for an additional 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Sulphuric acid (300 ml, 10% w/w) was added to the reaction mixture, which
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with 200 ml portions of water
|
Type
|
CUSTOM
|
Details
|
The washed organic phase was then separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC)C1=CC=C(C(C=O)=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |